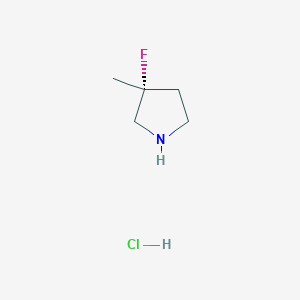

(3R)-3-fluoro-3-methylpyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

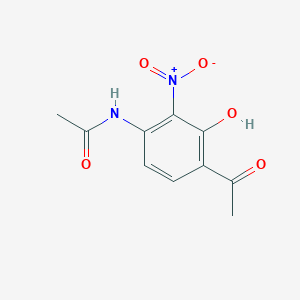

Descripción general

Descripción

“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1427380-91-3 . It has a molecular weight of 139.6 . The compound is a solid at room temperature .

Physical And Chemical Properties Analysis

“(3R)-3-fluoro-3-methylpyrrolidine hydrochloride” is a solid at room temperature . It has a molecular weight of 139.6 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Difluoro Complexes of Platinum with Phosphine Ligands

Research has demonstrated the preparation of difluoro complexes of platinum(II) and platinum(IV) using monodentate phosphine ligands. These complexes show exceptional stability and a preference for cis-configuration unless bulky phosphine ligands are employed. Such studies are crucial for understanding the reactivity and stability of organometallic fluorides, which can lead to applications in catalysis and the development of new materials (Yahav, Goldberg, & Vigalok, 2005).

Synthons for Medicinal Chemistry

4-Fluoropyrrolidine derivatives have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The research highlights the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which can be converted into valuable intermediates for medicinal applications. This demonstrates the utility of fluorinated pyrrolidine derivatives in drug development (Singh & Umemoto, 2011).

Fluorinated Heterocycles in Organic Synthesis

The synthesis of highly fluorinated heterocycles, including derivatives of 1-methylpyrrole, has been explored. Such compounds are valuable in the development of materials with unique properties, including pharmaceuticals and agrochemicals. The study discusses various reactions leading to fluorinated pyrrolidines and their potential applications (Coe, Smith, Tatlow, & Wyatt, 1975).

Aminofluorination of Homoallylic Amines

Boron trifluoride etherate has been shown to act as an efficient fluorinating agent in the intramolecular aminofluorination of homoallylic amines, providing a pathway to 3-fluoropyrrolidines. This method highlights the importance of fluorine in synthesizing nitrogen-containing heterocycles, which have applications in pharmaceuticals and agrochemicals (Cui et al., 2014).

Conformationally Constrained Pyrrolidines

The synthesis of conformationally constrained fluoropyrrolidines has been investigated to mimic the gauche- and anti-conformations of 3-fluoropyrrolidines. Such studies are vital for understanding molecular interactions in biological systems and can aid in the design of novel drugs with enhanced efficacy and specificity (Krow et al., 2011).

Environmental Degradation of Fluorinated Compounds

Research on the biodegradation of fluroxypyr, a fluorinated herbicide, highlights the environmental fate of such compounds. This study provides insights into the factors affecting the degradation of fluorinated organic compounds in soil, emphasizing the importance of understanding and mitigating the environmental impacts of synthetic chemicals (Tao & Yang, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

(3R)-3-fluoro-3-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-fluoro-3-methylpyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)

![5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2876649.png)

![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)